REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2([C:26]([F:29])([F:28])[F:27])[O:14][N:13]=[C:12]([C:15]3[CH:24]=[CH:23][C:18]([C:19]([O:21]C)=[O:20])=[C:17]([CH3:25])[CH:16]=3)[CH2:11]2)[CH:5]=[C:6]([Cl:9])[C:7]=1[F:8].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[C:4]([C:10]2([C:26]([F:28])([F:29])[F:27])[O:14][N:13]=[C:12]([C:15]3[CH:24]=[CH:23][C:18]([C:19]([OH:21])=[O:20])=[C:17]([CH3:25])[CH:16]=3)[CH2:11]2)[CH:5]=[C:6]([Cl:9])[C:7]=1[F:8] |f:1.2|
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Name
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|
Quantity
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60 mg
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C1(CC(=NO1)C1=CC(=C(C(=O)OC)C=C1)C)C(F)(F)F
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
The resulting solution was stirred for 2 h at 60° C. in an oil bath
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 50-mL round-bottom flask, was placed
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
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Type
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EXTRACTION
|
Details
|
The resulting solution was extracted with 3×10 mL of ethyl acetate
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Type
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WASH
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Details
|
The resulting mixture was washed with 3×5 mL of Brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This resulted in 57 mg (98%) of 4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-2-methylbenzoic acid as a white solid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C1(CC(=NO1)C1=CC(=C(C(=O)O)C=C1)C)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |